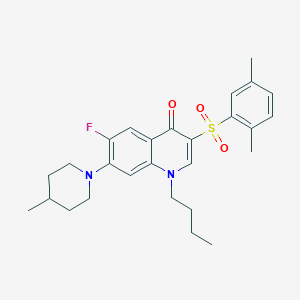
1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has led to the synthesis of various quinolinone derivatives, exploring their chemical properties and applications. For instance, studies on quinolinium and quinoxalinone compounds have highlighted their potential in developing new chemical entities with specific functionalities. These compounds are investigated for their unique chemical reactivity, which allows for further modifications and the creation of novel molecules with potential biological activities (Nonoyama, 1974; Arepalli et al., 2018).
Biological Activity and Applications
Quinolinone derivatives are extensively studied for their biological activities. The research focuses on their potential as antibacterial agents, where modifications in their chemical structure can significantly affect their potency against various bacterial strains. This is particularly relevant in the context of developing new antimicrobial agents to combat resistant bacteria (Remuzon et al., 1991; Jung et al., 2001).
Advanced Materials and Chemical Applications
Quinolinone and related derivatives find applications in materials science, such as the development of fluorescent probes for metal ions. These compounds can be engineered to exhibit specific fluorescence properties in response to the presence of certain metal ions, which is useful in various analytical and diagnostic applications (Ohshima et al., 2010). Additionally, their incorporation into polymers and other materials has been explored for creating functional materials with unique properties, such as antimicrobial surfaces or drug-delivery systems (Yang & Santerre, 2001).
properties
IUPAC Name |
1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)25-14-19(3)7-8-20(25)4)27(31)21-15-22(28)24(16-23(21)30)29-12-9-18(2)10-13-29/h7-8,14-18H,5-6,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVHVSHLQXQTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate](/img/structure/B2719680.png)

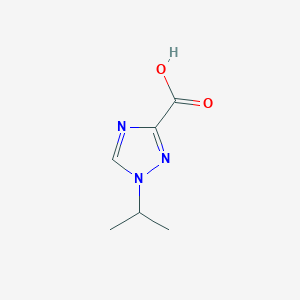
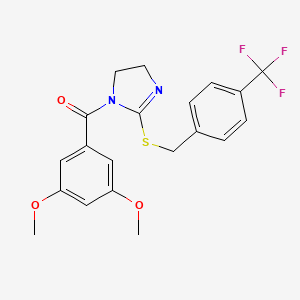
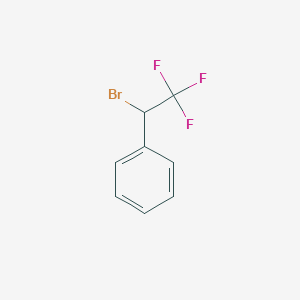
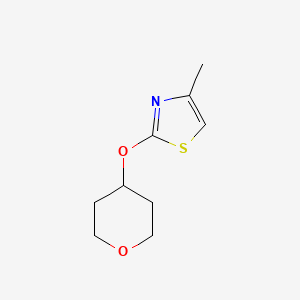

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)


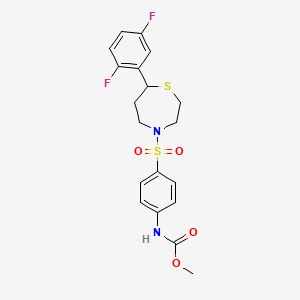
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)
